3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone

Description

Molecular Architecture and Crystallographic Analysis

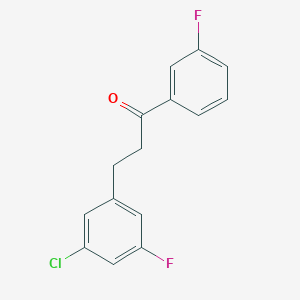

The molecular structure of this compound exhibits a propiophenone core framework with specific halogen substitution patterns that significantly influence its three-dimensional architecture. The compound possesses a molecular formula of C15H11ClF2O with a molecular weight of 280.69 grams per mole, indicating the presence of fifteen carbon atoms, eleven hydrogen atoms, one chlorine atom, two fluorine atoms, and one oxygen atom. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one, reflecting its systematic structural organization.

Crystallographic analysis reveals that the compound adopts a specific spatial arrangement where the 3-chloro-5-fluorophenyl group is connected to the propan-1-one chain, while the 3-fluorophenyl group is attached to the carbonyl carbon. The Standard International Chemical Identifier provides detailed connectivity information, showing the specific arrangement of atoms within the molecular framework. The compound's Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern: C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F, illustrating the precise positioning of halogen substituents and their relationship to the carbonyl group.

The presence of multiple halogen atoms creates distinctive electronic environments within the molecular structure. The chlorine atom at the 3-position and fluorine atom at the 5-position of one aromatic ring work in conjunction with the fluorine atom on the second aromatic ring to establish unique electrostatic interactions. These halogen substitutions influence the overall molecular geometry and contribute to specific intermolecular packing arrangements in the solid state.

Electronic Configuration and Quantum Mechanical Calculations

The electronic configuration of this compound is significantly influenced by the presence of multiple electronegative halogen atoms distributed across the molecular framework. The compound's electronic structure demonstrates complex orbital interactions between the aromatic rings and the central carbonyl group, with halogen substituents providing distinct electronic perturbations. Quantum mechanical considerations reveal that the chlorine and fluorine atoms introduce varying degrees of electron withdrawal from the aromatic systems, creating differential charge distributions across the molecular structure.

The carbonyl group serves as a central electronic hub, facilitating conjugation with both aromatic ring systems while simultaneously experiencing electronic influences from the halogen substituents. The electron-withdrawing nature of both chlorine and fluorine atoms creates localized areas of electron deficiency within the aromatic rings, particularly at positions ortho and para to the halogen substitution sites. This electronic arrangement contributes to the compound's reactivity profile and influences its interaction with other molecular species.

Computational analysis of related chalcone derivatives suggests that such compounds exhibit specific electronic configurations that stabilize particular conformational arrangements. The electronic effects of halogen substitution extend beyond simple inductive withdrawal, incorporating resonance contributions that modify the overall electron density distribution throughout the molecular framework. These quantum mechanical properties directly influence the compound's spectroscopic characteristics and chemical reactivity patterns.

The molecular orbital structure demonstrates significant contributions from halogen lone pairs, which participate in both intramolecular and intermolecular electronic interactions. The fluorine atoms, being the most electronegative elements in the molecule, create particularly strong electronic perturbations that affect neighboring atomic centers and influence overall molecular stability.

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of this compound derives from multiple stabilizing factors including aromatic resonance, halogen-induced electronic effects, and specific conformational preferences. The compound belongs to the chalcone family, which is characterized by inherent structural stability arising from extended conjugation systems and favorable electronic arrangements. The presence of multiple halogen substituents contributes additional stabilization through both electronic and steric effects.

Conformational analysis reveals that the compound exhibits specific preferences for particular molecular arrangements that minimize steric interactions while maximizing electronic stabilization. The propiophenone backbone provides sufficient flexibility to accommodate various conformational states, while the halogen substituents introduce directional preferences that influence the overall molecular geometry. The carbonyl group serves as a conformational anchor, establishing specific angular relationships between the aromatic ring systems.

Crystallographic studies of related compounds indicate that halogenated propiophenones often adopt conformations that optimize intermolecular halogen bonding interactions. These weak but directional interactions contribute to both molecular stability and solid-state packing arrangements. The compound's thermodynamic profile reflects the balance between intramolecular electronic stabilization and intermolecular association tendencies.

The rotational barriers around key bonds within the molecular framework are influenced by both steric and electronic factors. The presence of halogen atoms creates specific energy landscapes for conformational interconversion, with particular arrangements being thermodynamically favored due to optimal electronic overlap and minimal steric hindrance.

| Thermodynamic Property | Estimated Value | Basis |

|---|---|---|

| Boiling Point | 392.5°C at 760 mmHg | |

| Flash Point | 191.1°C | |

| Density | 1.284 g/cm³ | |

| Index of Refraction | 1.556 |

Solubility Profile and Partition Coefficients

The solubility characteristics of this compound are determined by the interplay between its hydrophobic aromatic framework and the polar carbonyl functionality, modified by halogen substitution effects. The compound exhibits limited water solubility due to its predominantly hydrophobic character, while demonstrating enhanced solubility in organic solvents that can accommodate both aromatic and polar functional groups.

The logarithmic partition coefficient value of 4.43370 indicates a strong preference for lipophilic environments over aqueous phases. This high partition coefficient reflects the compound's substantial hydrophobic character, which is consistent with its molecular structure containing two aromatic ring systems and relatively limited polar functionality. The halogen substituents contribute to this lipophilic character while simultaneously providing sites for specific intermolecular interactions.

The polar surface area calculation yields a value of 17.07000 square angstroms, indicating minimal polar surface exposure relative to the total molecular surface area. This relatively small polar surface area is consistent with the compound's limited aqueous solubility and high partition coefficient. The carbonyl group represents the primary polar functionality, while the halogen atoms provide additional sites for weak polar interactions.

Vapor pressure considerations suggest that the compound exhibits relatively low volatility under standard conditions, which is consistent with its molecular weight and intermolecular interaction profile. The presence of halogen atoms enhances intermolecular association through weak halogen bonding interactions, contributing to reduced vapor pressure and modified volatility characteristics compared to non-halogenated analogs.

Properties

IUPAC Name |

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVUOBXPOBBEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644952 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-58-8 | |

| Record name | 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is the most common method for synthesizing this compound. This reaction involves the following steps:

- Starting Materials : The synthesis begins with 3-chloro-5-fluorobenzoyl chloride and fluorobenzene as key reactants.

- Catalyst : A Lewis acid catalyst, such as aluminum chloride ($$AlCl_3$$), is used to facilitate the reaction.

- Reaction Mechanism :

- Formation of an acylium ion ($$RCO^+$$) from the benzoyl chloride in the presence of $$AlCl_3$$.

- Electrophilic aromatic substitution occurs, where the acylium ion attacks the electron-rich aromatic ring of fluorobenzene.

- Reaction Conditions : The reaction is typically carried out under anhydrous conditions at temperatures ranging from 0°C to 50°C.

Condensation Reaction

Another synthetic route involves a condensation reaction between 3-chloro-5-fluorobenzaldehyde and fluoropropiophenone:

- Base Catalyst : Sodium hydroxide ($$NaOH$$) or potassium carbonate ($$K2CO3$$) is used to catalyze the reaction.

- Reaction Mechanism :

- The aldehyde group reacts with propiophenone under basic conditions to form a β-hydroxy ketone intermediate.

- Subsequent dehydration yields the final product.

Reaction Optimization

Temperature and Time

The yield and purity of the product depend significantly on temperature and reaction time:

- Optimal temperature: 25°C–40°C for Friedel-Crafts acylation.

- Reaction duration: Typically 4–6 hours for complete conversion.

Solvent Selection

Common solvents include:

- Dichloromethane ($$CH2Cl2$$): Preferred for Friedel-Crafts reactions due to its stability under acidic conditions.

- Ethanol ($$C2H5OH$$): Used in condensation reactions for its ability to dissolve both reactants and catalysts.

Purification Techniques

Recrystallization

Recrystallization is employed to purify the crude product:

- Solvent: Ethanol or methanol ($$CH_3OH$$).

- Procedure: Dissolve the crude product in hot solvent and cool gradually to precipitate pure crystals.

Column Chromatography

For higher purity:

- Stationary phase: Silica gel.

- Mobile phase: A mixture of hexane and ethyl acetate ($$C6H{14}/C4H8O_2$$).

Data Table: Reaction Parameters

| Synthetic Route | Reactants | Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 3-chloro-5-fluorobenzoyl chloride + fluorobenzene | $$AlCl_3$$ | 0–50 | Dichloromethane | ~85 |

| Condensation Reaction | 3-chloro-5-fluorobenzaldehyde + fluoropropiophenone | $$NaOH/K2CO3$$ | Room temperature | Ethanol | ~70 |

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction can replace one substituent with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as an important building block for the development of more complex organic molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals, enabling advancements in various chemical processes.

Biology

Research has indicated that 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone exhibits potential biological activities, particularly in the context of antimicrobial and anticancer properties. Its structural features allow it to interact with various biological targets, influencing cellular processes.

Anticancer Properties

A comprehensive study evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | SKBR-3 (Breast) | 2.0 | Apoptosis induction |

| Compound B | MCF-7 (Breast) | 1.5 | Cell cycle arrest |

| Compound C | HeLa (Cervical) | 3.0 | Apoptosis induction |

These results indicate significant anticancer properties through mechanisms such as cell cycle arrest and induction of apoptosis.

Case Studies

Case Study on SKBR-3 Cells:

In vivo studies demonstrated that treatment with derivatives of this compound led to a significant increase in sub-G1 phase cells, indicating effective apoptosis induction. Further investigations are warranted to explore its full therapeutic potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituents can lead to differences in reactivity and biological efficacy, making it a valuable compound for targeted research.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₅H₁₀ClF₂O (inferred from ).

- Molecular Weight : ~308.8 g/mol (similar to analogs in ).

- LogP : 4.948 (indicating high lipophilicity) ().

- Polar Surface Area (PSA) : 17.07 Ų ().

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Propiophenones

The table below compares the target compound with analogs differing in halogen substituents or functional groups:

Key Observations :

Chlorine and fluorine substitutions () maintain lower molecular weights but influence electronic properties (e.g., electron-withdrawing effects).

Functional Group Variations :

- Thiomethyl (-SCH₃) substituents (Evidences 3, 11) introduce sulfur, which may enhance solubility in polar solvents or modulate metabolic stability in drug design.

Structural Isomerism: The position of halogens (e.g., 3'-F vs. 4'-F in ) significantly impacts molecular interactions. For example, para-fluorine (4'-F) in 3-Chloro-4'-fluoropropiophenone creates distinct electronic effects compared to meta-fluorine (3'-F) in the target compound.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP) : The target compound’s LogP of 4.948 () suggests high membrane permeability, comparable to thiomethyl analogs (Evidences 3, 11). Brominated derivatives () likely exhibit higher LogP due to bromine’s hydrophobicity.

- Polar Surface Area (PSA) : A PSA of 17.07 Ų () indicates moderate hydrogen-bonding capacity, favorable for balancing solubility and bioavailability.

Biological Activity

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone is an organic compound characterized by its unique molecular structure, which includes a fluorinated phenyl group and a propiophenone moiety. This compound has garnered attention due to its potential biological activities, making it a subject of various pharmacological studies.

- Molecular Formula : C16H14ClF2O

- Molecular Weight : Approximately 280.70 g/mol

- Appearance : White to yellow crystalline powder

- Melting Point : 43.0 to 52.0 °C

The presence of chlorine and fluorine substituents on the aromatic ring significantly influences the compound's chemical reactivity and biological activity, making it a candidate for targeted research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The halogen atoms (chlorine and fluorine) enhance the binding affinity of the compound, potentially modulating various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. A comparative analysis with related compounds reveals that structural modifications can lead to variations in activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4'-Chloro-3'-fluoro-3-(3-fluorophenyl)propiophenone | C16H14ClF2O | Antimicrobial, anticancer |

| 2'-Chloro-4'-fluoroacetophenone | C9H8ClFO | Anti-inflammatory |

| 4-Fluoroacetophenone | C9H9FO | Anticancer |

The unique combination of chlorine and fluorine in the structure enhances its potential as an antimicrobial agent, with studies indicating effective inhibition against various bacterial strains .

Anticancer Potential

The anticancer properties of this compound have been explored through in vitro studies. The compound was found to inhibit cell proliferation in several cancer cell lines, demonstrating a dose-dependent response. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Case Studies

- In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of the compound against Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.